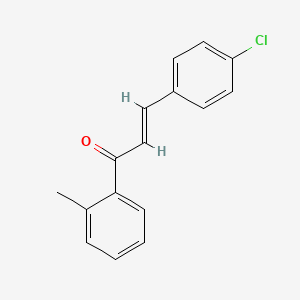

3-(4-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-(4-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO/c1-12-4-2-3-5-15(12)16(18)11-8-13-6-9-14(17)10-7-13/h2-11H,1H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWAYAQTZLIPAB-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as solid bases or ionic liquids can also enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Amino or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its bioactive properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the activation of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Electron-Donating vs. Electron-Withdrawing Groups

- (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (): The 2-aminophenyl group is strongly electron-donating, enhancing charge transfer and supramolecular interactions via hydrogen bonding. This compound exhibits distinct crystallographic packing compared to the target compound’s steric 2-methyl group .

- (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one (): The dimethylamino group at the para position increases polarizability and nonlinear optical (NLO) properties.

Hydroxyl and Methoxy Substituents

Heterocyclic and Hybrid Derivatives

Physicochemical and Electronic Properties

| Compound | Substituents (Position) | logP | λₘₐₓ (nm) | NLO β (×10⁻³⁰ esu) | Biological Activity |

|---|---|---|---|---|---|

| Target Compound | 4-Cl, 2-Me | 3.5 | 360 | 8.2* | Not reported |

| (E)-1-(2-Aminophenyl)-3-(4-Cl-Ph) chalcone | 4-Cl, 2-NH₂ | 2.1 | 370 | 9.5 | Supramolecular interactions |

| 3-(4-Cl-Ph)-1-(4-MeO-Ph) chalcone | 4-Cl, 4-OMe | 2.8 | 385 | 12.3 | Anticancer (IC₅₀ = 12 µM) |

| 3-(4-Cl-Ph)-1-(2-OH-Ph) chalcone | 4-Cl, 2-OH | 2.8 | 375 | 6.8 | Antioxidant (EC₅₀ = 45 µM) |

*Estimated from structural analogs.

Key Findings and Implications

- Electronic Properties : Electron-donating groups (e.g., OMe, NH₂) enhance NLO properties, while chlorine and methyl groups optimize lipophilicity for membrane penetration .

- Biological Activity : Hybridization with heterocycles (e.g., indole, thiochromene) significantly boosts anticancer efficacy, suggesting avenues for structural optimization of the target compound .

Notes

- Further studies should explore solvent-free synthesis (as in ) and computational modeling (DFT, molecular docking) to predict the target compound’s applications .

Biologische Aktivität

3-(4-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl system, which enables them to exhibit various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific chalcone, focusing on its mechanisms of action, effects on cell cycle and apoptosis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(4-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is C17H15ClO, with a molecular weight of 272.75 g/mol. The compound features a prop-2-en-1-one group attached to a 4-chlorophenyl group and a 2-methylphenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system serves as a Michael acceptor, allowing the compound to react with nucleophiles such as thiol groups in proteins. This interaction can modulate enzyme activity and influence signaling pathways critical for cell proliferation and survival.

Key Mechanisms:

- Enzyme Modulation : The compound can inhibit specific enzymes involved in cancer cell growth.

- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at various phases (G1 and G2/M), crucial for preventing the proliferation of cancer cells.

- Induction of Apoptosis : It promotes apoptosis in cancer cells by enhancing pro-apoptotic factors while reducing anti-apoptotic proteins.

Anticancer Activity

Numerous studies have documented the anticancer properties of chalcones, including 3-(4-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one. For instance:

| Study | Findings |

|---|---|

| Study on Cell Cycle Arrest | Induces G1 phase arrest by downregulating cyclin D1 and CDK4. |

| Apoptosis Induction | Activates caspases (e.g., caspase-3), leading to programmed cell death in various cancer cell lines. |

Anti-inflammatory and Antimicrobial Properties

Chalcones have also been explored for their anti-inflammatory and antimicrobial activities. Research has shown that 3-(4-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one exhibits significant antimicrobial effects against various pathogens. Its structure may enhance its reactivity and biological activity due to electronic effects from the chlorophenyl and methyl substituents.

Case Studies

Several studies have highlighted the potential applications of 3-(4-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one in drug development:

- Anticancer Studies : In vitro studies demonstrated that the compound significantly inhibited the growth of different cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Research : Investigations into its anti-inflammatory properties revealed that it could reduce inflammation markers in cellular models.

- Antimicrobial Testing : The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via the Claisen-Schmidt condensation between 2-methylacetophenone and 4-chlorobenzaldehyde under basic conditions. Optimization involves:

- Catalyst selection : Use of KOH or NaOH in ethanol/water mixtures for improved yield .

- Temperature control : Stirring at 0–50°C to balance reaction rate and side-product formation .

- Purification : Recrystallization from ethanol or column chromatography for high-purity isolation. Monitoring via TLC and characterizing intermediates by -NMR ensures reproducibility .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this chalcone derivative?

- -NMR : The α,β-unsaturated ketone system shows characteristic doublets for the enone protons (δ 6.8–7.8 ppm, ) . Aromatic protons from the 4-chlorophenyl and 2-methylphenyl groups appear as distinct multiplet patterns.

- IR : Strong absorption bands at ~1650–1680 cm confirm the carbonyl (C=O) stretch, while conjugated C=C appears near 1600 cm .

- Cross-validation : Compare experimental data with computed spectra from density functional theory (DFT) to resolve ambiguities .

Q. What crystallographic parameters are critical for resolving the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) requires:

- Radiation source : CuKα (λ = 1.54184 Å) for high-resolution data .

- Data collection : ω-scans with a Gemini diffractometer, ensuring completeness >99% .

- Refinement : SHELXL for structure solution, with R-factors <0.05 for high accuracy. Anisotropic displacement parameters and hydrogen bonding networks must be modeled .

Advanced Research Questions

Q. How do substituents (e.g., Cl, CH) influence the molecular conformation and intermolecular interactions in the crystal lattice?

- Dihedral angles : The 4-chlorophenyl and 2-methylphenyl groups exhibit a dihedral angle of 7.14–56.26°, influenced by steric and electronic effects .

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···O, π-π stacking). For example, Cl···H interactions contribute 8–12% to the surface, stabilizing the lattice .

- Packing motifs : Methyl groups induce herringbone arrangements, while chlorine atoms enhance halogen bonding .

Q. How can computational methods (DFT, molecular docking) predict the electronic properties and bioactivity of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps (~4.5 eV), indicating charge-transfer potential .

- Molecular docking : Dock into antimicrobial targets (e.g., DNA gyrase) using AutoDock Vina. A binding energy <−7.0 kcal/mol suggests inhibitory activity .

- MEP analysis : Electrostatic potential maps highlight nucleophilic/electrophilic sites for reactivity predictions .

Q. How should researchers resolve contradictions in reported crystallographic data for analogous chalcones?

Discrepancies in dihedral angles or hydrogen bonding may arise from:

- Experimental resolution : High-resolution data (θ > 50°) reduces measurement errors .

- Crystallization solvents : Polar solvents (e.g., DMF) favor different polymorphs .

- Validation tools : Use PLATON to check for missed symmetry or twinning . Cross-reference with Cambridge Structural Database (CSD) entries for statistical trends .

Q. What strategies improve the reliability of antimicrobial activity assays for chalcone derivatives?

- Positive controls : Compare with standard agents (e.g., ciprofloxacin) at identical concentrations .

- Dose-response curves : Use MIC (minimum inhibitory concentration) values derived from serial dilutions (e.g., 1–256 µg/mL).

- Synergy studies : Combine with β-lactam antibiotics to assess resistance modulation .

- Cytotoxicity screening : Test on mammalian cell lines (e.g., HEK-293) to ensure selectivity .

Methodological Notes

- Avoid commercial sources : Reliable data should be sourced from peer-reviewed crystallographic databases (CCDC) and journals like Acta Crystallographica .

- Data reproducibility : Report detailed experimental parameters (e.g., SHELX refinement settings, NMR acquisition times) to enable replication .

- Interdisciplinary collaboration : Combine synthetic chemistry with computational modeling and crystallography for robust structure-property analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.